2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide
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Overview
Description
2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl group and benzyl moiety but differs in the presence of a bromide group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity and applications.
Uniqueness
2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts specific chemical properties and potential biological activities not found in simpler trifluoromethyl-containing compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14F3N3O |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H14F3N3O/c1-11-15(8-13-10-22-6-5-16(13)24-11)17(25)23-9-12-3-2-4-14(7-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,23,25) |
InChI Key |
CPWIOMBXJRNAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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